3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
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Overview
Description
3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential biological activity. This compound belongs to the class of triazolo-oxazepines, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a triazole derivative with a bromo-substituted oxazepine precursor. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Research: The compound is investigated for its biological activity and potential use in various biological assays.
Mechanism of Action
The mechanism of action of 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine can be compared with other similar compounds, such as:
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine: Another heterocyclic compound with similar structural features but different biological activity.
3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine: A related compound with a different ring structure and potentially different applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c7-6-9-8-5-1-3-11-4-2-10(5)6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNSMVZKTJRJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN2C1=NN=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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